Androstane-3beta,11beta-diol-17-one
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Overview
Description
Androstane-3beta,11beta-diol-17-one is a steroid compound with the molecular formula C19H30O3 and a molecular weight of 306.44 g/mol . It is a derivative of androstane and is known for its role in various biological processes. This compound has been studied for its potential effects on the hypothalamo-pituitary-adrenal (HPA) axis and its interactions with estrogen receptors .
Preparation Methods
Androstane-3beta,11beta-diol-17-one was first obtained by the degradation of allopregnane-3beta,11beta,17alpha,20beta,21-pentol (Reichstein’s Substance A) . It can also be isolated in small quantities directly from extracts of the adrenal cortex . The compound is typically prepared through synthetic routes involving the use of esterase and carbonyl reductase enzymes, which facilitate the conversion of precursor molecules into the desired product .
Chemical Reactions Analysis
Androstane-3beta,11beta-diol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
Androstane-3beta,11beta-diol-17-one has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for studying steroid metabolism and enzymatic reactions . In biology, it has been investigated for its role in regulating the HPA axis and its interactions with estrogen receptors . Additionally, it has industrial applications in the synthesis of other steroid compounds .
Mechanism of Action
The mechanism of action of androstane-3beta,11beta-diol-17-one involves its interactions with estrogen receptors, particularly estrogen receptor beta (ERβ) . The compound binds to ERβ and modulates the activity of the HPA axis by inhibiting the response to stressors . This interaction leads to the regulation of various neuroendocrine and autonomic responses, ultimately affecting the secretion of hormones such as corticotrophin-releasing hormone (CRH), vasopressin (AVP), and oxytocin (OT) .
Comparison with Similar Compounds
Androstane-3beta,11beta-diol-17-one can be compared to other similar compounds, such as 3alpha-androstanediol and 5alpha-androstane-3alpha,17beta-diol . These compounds share structural similarities but differ in their biological activities and receptor affinities. For instance, 3alpha-androstanediol is a potent positive allosteric modulator of the GABA A receptor and has anxiolytic and anticonvulsant effects . In contrast, this compound primarily interacts with estrogen receptors and regulates the HPA axis . This uniqueness makes this compound a valuable compound for specific research and therapeutic applications.
Properties
CAS No. |
514-17-0 |
---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,17+,18-,19-/m0/s1 |
InChI Key |
PIXFHVWJOVNKQK-CZQRWWPKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O |
Origin of Product |
United States |
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